2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-18-11-10-17(13-6-2-3-7-14(13)18)22-19(24)12-23-20(25)15-8-4-5-9-16(15)21(23)26/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFGBFUXBLUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 281.30 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Anticonvulsant Properties :
- CNS Depressant Effects :
The biological activity of 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Lipoxygenase Pathway : By inhibiting the lipoxygenase enzyme, the compound may disrupt the synthesis of inflammatory mediators, contributing to its anticancer properties.
- Modulation of Neurotransmitter Systems : The CNS effects may result from interactions with neurotransmitter receptors or modulation of neurotransmitter release.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study conducted on various derivatives of the compound revealed significant cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that further development could lead to new therapeutic agents for treating resistant cancer types .
Case Study: Anticonvulsant Screening
In a controlled study using the maximal electroshock seizure (MES) model, several derivatives exhibited protective effects against induced seizures. The results indicated that these compounds could serve as potential candidates for new anticonvulsant medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Phthalimide vs. Triazole Derivatives
- Triazole-linked analogs (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide):
- Structural difference : Replaces the phthalimide core with a 1,2,3-triazole ring.
- Functional impact : Triazoles introduce hydrogen-bonding capabilities and improved metabolic stability due to their aromaticity and resistance to oxidation .
- Biological activity : Demonstrated inhibitory activity against AChE (IC₅₀ values in the micromolar range) .
Phthalimide vs. Benzothiazole Derivatives
- Benzothiazole analogs (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide):
Substituent Variations
Naphthalene vs. Phenyl/Phenoxy Substituents
- N-[4-(1,3-Dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide: Structural difference: Features a phenoxy group on the phthalimide core instead of a naphthalene.
- N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide :
Methoxy vs. Halogen Substituents
Physicochemical Properties
- Key observations :
- The target compound’s methoxynaphthalene group contributes to higher lipophilicity (LogP ~3.2) compared to phenyl analogs (LogP ~2.8).
- Indole-containing derivatives exhibit lower solubility due to increased aromatic surface area .
Q & A
Basic Questions
Q. What are the optimized synthetic routes and characterization methods for 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide?
- Synthesis : The compound can be synthesized via condensation reactions, similar to methods for structurally related acetamides. For instance, refluxing a mixture of the dioxoisoindole precursor and 4-methoxy-1-naphthylamine in glacial acetic acid (or other aprotic solvents) under controlled conditions (2–4 hours, monitored by TLC) could yield the target compound. Purification via recrystallization from ethanol or dichloromethane is recommended .
- Characterization : Use and to confirm the connectivity of the dioxoisoindole and naphthalenyl moieties. HRMS (High-Resolution Mass Spectrometry) should validate the molecular ion peak. Melting point determination and elemental analysis further corroborate purity .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?
- NMR Spectroscopy : Analyze chemical shifts for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the naphthalene (δ 6.8–8.5 ppm), and isoindole carbonyl signals (δ 167–170 ppm).
- Chromatography : TLC with UV visualization ensures reaction completion, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
- Mass Spectrometry : HRMS should match the theoretical mass (CHNO) with <2 ppm error .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?
- Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve overlapping electron density in the naphthalene and isoindole regions.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in flexible groups (e.g., methoxy) via PART and DFIX commands. Validate with R < 0.05 and GooF ≈ 1.0 .
- Challenges : Non-covalent interactions (e.g., π-π stacking between aromatic rings) may require Hirshfeld surface analysis to confirm .
Q. How do substituent variations on the naphthalene or isoindole moieties influence bioactivity?
- SAR Strategy : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate electronic effects. Compare cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Data Interpretation : Correlate substituent Hammett parameters () with IC values. For example, nitro groups may enhance apoptosis via ROS generation, as seen in structurally related indole derivatives .
Q. How to address contradictions in spectroscopic vs. crystallographic data during structure validation?
- Case Example : If NMR suggests planar amide geometry but X-ray shows torsional strain, cross-validate with DFT calculations (e.g., B3LYP/6-31G**). Check for solvent-induced conformational changes in NMR (DMSO vs. CDCl).
- Resolution : Use Cambridge Structural Database (CSD) surveys to identify typical bond lengths/angles for similar acetamides. Discrepancies >3σ may indicate synthesis impurities or polymorphism .
Q. What molecular interactions drive the compound’s supramolecular assembly in the solid state?
- Key Interactions : X-ray data may reveal N–H···O hydrogen bonds between the acetamide carbonyl and isoindole oxygen, forming dimers (R_2$$^2(8) motifs). π-Stacking between naphthalene rings could stabilize 3D frameworks.
- Methodology : Generate CrystalExplorer plots to quantify interaction energies. For example, a 3.5 Å π-π distance corresponds to ~10 kJ/mol stabilization .
Q. How to design derivatives for improved pharmacokinetic properties while retaining target affinity?
- Derivatization : Introduce polar groups (e.g., sulfonamide) to enhance solubility or methyl groups to block metabolic sites.
- In Silico Screening : Perform molecular docking (AutoDock Vina) against Bcl-2/Mcl-1 targets using the parent compound’s crystal structure as a template. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Arg263) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
